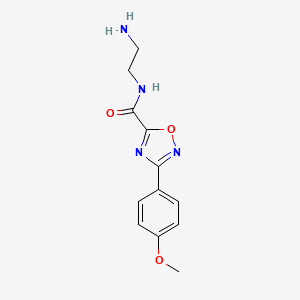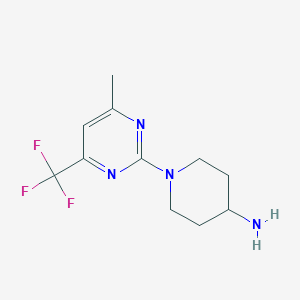
1-(4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-amine
描述
1-(4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-amine is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a piperidine moiety
准备方法
The synthesis of 1-(4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-amine typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methyl-6-(trifluoromethyl)pyrimidine and piperidine derivatives.
Reaction Conditions: The key steps involve nucleophilic substitution reactions, where the piperidine moiety is introduced to the pyrimidine ring. Common reagents include bases like sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the substitution reaction.
Industrial Production: For large-scale production, the process may be optimized to include continuous flow reactions and the use of catalysts to improve yield and reduce reaction time.
化学反应分析
1-(4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert ketones or aldehydes to alcohols.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu), leading to the formation of various derivatives.
科学研究应用
1-(4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-amine has diverse applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Agrochemicals: It is explored for its use as an active ingredient in pesticides and herbicides due to its ability to disrupt biological pathways in pests.
Biological Studies: The compound is used in studies to understand its effects on cellular processes, including cell proliferation and apoptosis.
Industrial Applications: It is utilized in the synthesis of advanced materials and as a building block for more complex chemical entities.
作用机制
The mechanism of action of 1-(4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways.
Pathways Involved: The compound can affect pathways related to cell growth, differentiation, and apoptosis, making it a potential candidate for anticancer research.
相似化合物的比较
1-(4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-amine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 4-methyl-6-(trifluoromethyl)pyrimidine and piperidine derivatives share structural similarities.
Uniqueness: The presence of both the trifluoromethyl group and the piperidine moiety in the same molecule provides unique chemical properties, such as increased lipophilicity and enhanced biological activity.
属性
IUPAC Name |
1-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F3N4/c1-7-6-9(11(12,13)14)17-10(16-7)18-4-2-8(15)3-5-18/h6,8H,2-5,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDYYDUFNDPZDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCC(CC2)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


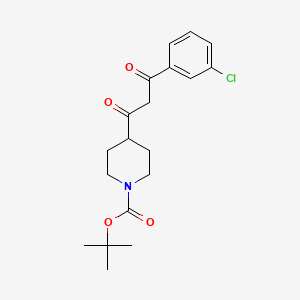
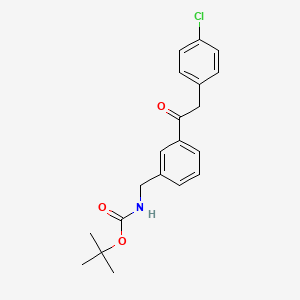
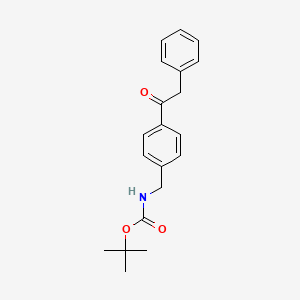
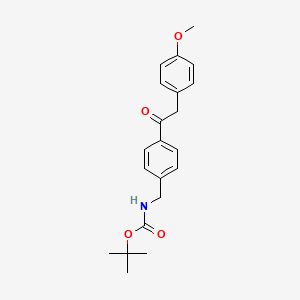
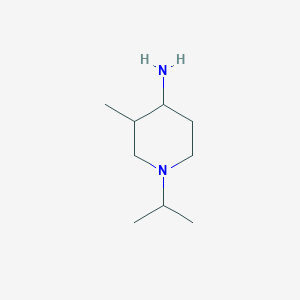
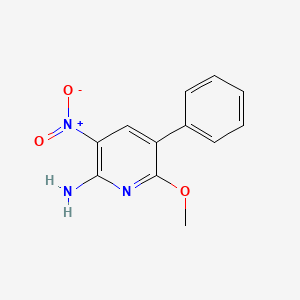


![{4-[(2-Ethylimidazolyl)methyl]phenyl}methylamine](/img/structure/B3200481.png)
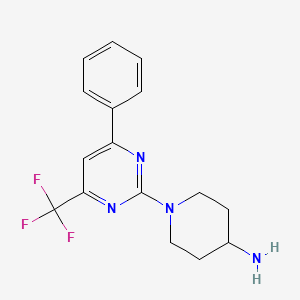
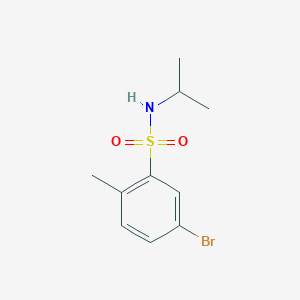
![6-Cyclopropyl-1-(2-(ethylamino)-2-oxoethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3200503.png)
![1-[4-(4-Ethylphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-amine](/img/structure/B3200506.png)
